molecular formula C12H15ClN2O2 B3105644 Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 154313-12-9

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B3105644
CAS No.: 154313-12-9
M. Wt: 254.71 g/mol
InChI Key: WWRHUTAZABPCJA-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a chemical compound with a complex structure that includes a chloro group, a hydrazinylidene group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,5-dimethylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often refluxed in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazinylidene group can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of ethyl (2Z)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthesis:
The compound is primarily utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions. It can participate in:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols, making it useful for synthesizing more complex molecules.
  • Hydrazone Formation: The hydrazine moiety allows for the formation of hydrazone derivatives, which are important intermediates in organic synthesis.

Table 1: Key Reactions Involving Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Reaction TypeDescriptionConditions
Nucleophilic SubstitutionReplacement of chloro group with nucleophilesBasic conditions (e.g., NaOH)
Hydrazone FormationReaction with carbonyl compoundsAcidic or neutral conditions
OxidationConversion to corresponding oxidesOxidizing agents like KMnO4
ReductionFormation of aminesReducing agents like NaBH4

Medicinal Chemistry

Biological Activity:
this compound has garnered attention for its potential biological activities. Studies have indicated that compounds with hydrazone structures can exhibit:

  • Antibacterial Properties: Some derivatives have shown significant inhibitory effects against various bacterial strains, suggesting potential as new antibacterial agents.
  • Antitumor Activity: Preliminary research indicates that hydrazones can interact with specific molecular targets involved in cancer cell proliferation.

Case Study: Antibacterial Screening
In a study examining the antibacterial efficacy of hydrazone derivatives, certain modifications to the hydrazone structure were found to enhance activity against common pathogens, indicating that this compound could be a candidate for further development in this area.

Material Science

Polymeric Applications:
The compound's reactivity makes it suitable for use in polymer chemistry. It can act as a cross-linking agent or modifier in polymer formulations, potentially enhancing the properties of materials such as:

  • Coatings: Improving adhesion and durability.
  • Adhesives: Enhancing bonding strength through chemical interactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on biomolecules, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate can be compared with similar compounds such as:

    Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]butanoate: Similar structure but with a butanoate group.

    Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]pentanoate: Similar structure but with a pentanoate group.

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS No. 154313-12-9) is an organic compound classified as a hydrazone. Its unique structure, characterized by a chloro group and a hydrazine linkage, contributes to its biological activity and potential applications in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 3,5-dimethylphenylhydrazine under alkaline conditions. Common solvents for this reaction include ethanol or methanol, with sodium hydroxide often used as a base to facilitate the reaction. The process may also involve purification methods such as recrystallization or chromatography to isolate the desired compound from by-products.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and its potential to inhibit specific enzyme activities. The hydrazone functionality allows for nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways. The compound may interact with molecular targets involved in cancer progression and other diseases .

Anticancer Activity

Recent studies have indicated that hydrazones, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, a study demonstrated that similar hydrazone derivatives inhibited the growth of various cancer cell lines by interfering with cell cycle progression and promoting programmed cell death .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell membranes and interfere with metabolic processes contributes to its effectiveness as an antimicrobial agent. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

StudyFindings
Anticancer Study This compound induced apoptosis in human cancer cell lines through caspase activation.
Antimicrobial Study Demonstrated effectiveness against multiple bacterial strains, showing potential for therapeutic use in infections.

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Synthetic Organic Chemistry : As an intermediate in synthesizing novel chemical entities.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-8(2)5-9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHUTAZABPCJA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.